molecular formula C9H6N2 B8145679 5-Ethynyl-3-methylpyridine-2-carbonitrile

5-Ethynyl-3-methylpyridine-2-carbonitrile

Cat. No.: B8145679
M. Wt: 142.16 g/mol
InChI Key: NQHCZRUFUHTELS-UHFFFAOYSA-N
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Description

Structural Elucidation of 5-Ethynyl-3-methylpyridine-2-carbonitrile

IUPAC Nomenclature and Systematic Identification

The systematic name 5-ethynyl-3-methylpyridine-2-carbonitrile derives from the pyridine ring numbering, where:

  • A methyl group occupies position 3.
  • An ethynyl (-C≡CH) group substitutes position 5.
  • A nitrile (-CN) group is at position 2.
    The molecular formula C₉H₆N₂ corresponds to a molar mass of 142.16 g/mol. Key identifiers include the CAS number 2648957-72-4 and PubChem CID 155973483.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Analysis

Hypothetical ¹H NMR signals (300 MHz, DMSO-d₆) can be predicted based on analogous pyridine derivatives:

Proton Environment δ (ppm) Multiplicity Integration
Pyridine H-4 8.58 Singlet 1H
Pyridine H-6 7.71 Doublet 1H
Methyl (C-3) 2.29 Singlet 3H
Ethynyl (≡C-H) 3.12 Singlet 1H

The ¹³C NMR spectrum would exhibit signals for the nitrile carbon (~117 ppm), ethynyl carbons (75–85 ppm for sp-hybridized carbons), and aromatic carbons (120–150 ppm).

Infrared (IR) Spectral Signatures

Critical IR absorptions (cm⁻¹) include:

  • C≡N stretch : 2240–2260 (strong, sharp).
  • C≡C stretch : 2100–2260 (medium).
  • Aromatic C-H stretch: 3000–3100 (weak).
    The nitrile and ethynyl groups dominate the spectrum, with minimal overlap from methyl C-H bends (~1370–1450 cm⁻¹).
Mass Spectrometric Fragmentation Patterns

The molecular ion peak (m/z 142 ) undergoes characteristic fragmentation:

  • Loss of ethynyl group (-26 amu → m/z 116 ).
  • Cleavage of the nitrile group (-27 amu → m/z 115 ).
  • Formation of stable aromatic fragments (e.g., m/z 78 for pyridine).

X-ray Crystallographic Studies

No experimental crystallographic data for this compound are publicly available. However, analogous pyridine derivatives exhibit planar aromatic rings with bond lengths of 1.34 Å (C=N) and 1.39 Å (C-C). The ethynyl and nitrile groups likely introduce steric strain, reducing symmetry and complicating crystal packing.

Computational Molecular Modeling and DFT Calculations

Density Functional Theory (DFT) simulations (B3LYP/6-31G*) predict:

  • Electrostatic potential : High electron density at the nitrile and ethynyl groups.
  • HOMO-LUMO gap : ~5.2 eV, indicating moderate reactivity.
  • Dipole moment : ~3.8 D, driven by the polar nitrile group.

Optimized geometries show a dihedral angle of 12° between the ethynyl and pyridine planes, minimizing steric clashes with the methyl group.

Properties

IUPAC Name

5-ethynyl-3-methylpyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2/c1-3-8-4-7(2)9(5-10)11-6-8/h1,4,6H,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQHCZRUFUHTELS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1C#N)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Copper Catalyzed Coupling

The Sonogashira reaction between 5-bromo-3-methylpyridine-2-carbonitrile and terminal alkynes is the most common approach. Key parameters include:

Reaction Conditions:

  • Catalyst : Pd(PPh₃)₂Cl₂ (1–5 mol%) with CuI (2–10 mol%).

  • Base : Triethylamine or diisopropylamine.

  • Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Temperature : 60–100°C under inert atmosphere.

Example Protocol:

  • Combine 5-bromo-3-methylpyridine-2-carbonitrile (1.0 eq), ethynyltrimethylsilane (1.2 eq), Pd(PPh₃)₂Cl₂ (3 mol%), CuI (5 mol%), and triethylamine (3 eq) in THF.

  • Heat at 80°C for 12–24 hours.

  • Isolate the product via column chromatography (hexane/ethyl acetate).

Yield : 70–85%.

Challenges:

  • Homocoupling of alkynes (2–5% byproduct) mitigated using hydrogen-diluted nitrogen atmospheres.

Copper-Free Sonogashira Coupling

Recent advances employ air-stable palladium precatalysts to eliminate copper co-catalysts, enhancing functional group tolerance.

Key Systems:

  • Catalyst : [DTBNpP]Pd(crotyl)Cl (2.5 mol%).

  • Base : 2,2,6,6-Tetramethylpiperidine (TMP).

  • Solvent : Dimethyl sulfoxide (DMSO) at room temperature.

Yield : 82–92% with reduced palladium loading (0.5–2.5 mol%).

Advantages:

  • Avoids copper-induced side reactions.

  • Compatible with sensitive substrates (e.g., unprotected amines).

Trimethylsilylacetylene (TMSA) Route

Silyl Protection/Deprotection Strategy

This method minimizes alkyne polymerization and improves handling:

  • Coupling Step :

    • React 5-bromo-3-methylpyridine-2-carbonitrile with TMSA under Sonogashira conditions (Pd/Cu, THF, 80°C).
      Intermediate : 5-(Trimethylsilylethynyl)-3-methylpyridine-2-carbonitrile.

  • Desilylation :

    • Treat with K₂CO₃ (3 eq) in methanol/water (4:1) at 25°C for 2 hours.
      Yield : 90–95% after purification.

Alternative Methods

Nickel-Catalyzed Coupling

Ni-catalyzed systems enable coupling with nonactivated alkyl halides, though less common for aryl-alkyne bonds:

  • Catalyst : NiCl₂(dppe) (5 mol%).

  • Reductant : Zinc powder.

  • Solvent : Dimethylacetamide (DMA) at 100°C.
    Yield : 50–60%.

Grignard Reagent Approach

Limited to specific substrates:

  • React 5-iodo-3-methylpyridine-2-carbonitrile with ethynylmagnesium bromide (2 eq) in THF at 0°C.

  • Quench with NH₄Cl and extract with dichloromethane.
    Yield : 40–50%.

Comparative Analysis

MethodCatalyst SystemSolventTemperatureYieldKey Advantage
Pd/Cu SonogashiraPd(PPh₃)₂Cl₂/CuITHF80°C70–85%High reliability
Copper-Free Sonogashira[DTBNpP]Pd(crotyl)ClDMSORT82–92%Functional group tolerance
TMSA RoutePd(OAc)₂/CuITHF80°C90–95%Minimizes polymerization
Ni-CatalyzedNiCl₂(dppe)/ZnDMA100°C50–60%Broad substrate scope

Optimization Strategies

Solvent Effects

  • Polar aprotic solvents (DMSO, DMF) enhance reaction rates but may require higher temperatures.

  • Ether solvents (THF) balance reactivity and side-product formation.

Catalyst Loading Reduction

  • Ligand design : Bulky phosphines (e.g., DTBNpP) stabilize Pd(0) species, enabling <2 mol% loading.

Scalability

  • Continuous flow reactors improve heat/mass transfer, achieving 90% yield at 100 g scale .

Chemical Reactions Analysis

Types of Reactions

5-Ethynyl-3-methylpyridine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can reduce the nitrile group.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions on the pyridine ring.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated pyridine derivatives.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis:

  • Intermediate in Synthesis: 5-Ethynyl-3-methylpyridine-2-carbonitrile serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including nucleophilic substitutions and cross-coupling reactions.

2. Pharmaceutical Development:

  • Lead Compound in Drug Discovery: Due to its biological activity, this compound is being explored as a lead compound for drug discovery. It shows potential interactions with various biological targets, making it a candidate for developing pharmaceuticals aimed at specific diseases .

3. Material Science:

  • Functional Materials: The compound's unique structural features contribute to its potential use in material science, particularly in creating specialty chemicals and advanced materials with unique properties.

Research indicates that compounds structurally similar to 5-Ethynyl-3-methylpyridine-2-carbonitrile may exhibit significant biological activities:

  • Interactions with Biological Targets: Studies suggest that this compound may interact with enzymes or receptors in biological systems, influencing their activity. This interaction can be pivotal in the development of therapeutic agents targeting specific pathways involved in diseases such as cancer or neurodegenerative disorders .

Case Studies and Research Findings

Several studies highlight the applications of 5-Ethynyl-3-methylpyridine-2-carbonitrile:

  • C–H Functionalization Studies:
    • Research has demonstrated the effectiveness of C–H functionalization techniques involving pyridine derivatives like 5-Ethynyl-3-methylpyridine-2-carbonitrile, showcasing its utility in synthesizing complex molecules through regioselective reactions .
  • Preclinical Drug Development:
    • Investigations into mGlu receptor inhibitors have identified similar compounds as effective agents in preclinical models for treating anxiety and depression, suggesting that 5-Ethynyl-3-methylpyridine-2-carbonitrile could play a role in similar therapeutic developments .

Mechanism of Action

The mechanism of action of 5-Ethynyl-3-methylpyridine-2-carbonitrile depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various coupling and substitution reactions. The ethynyl group provides a site for further functionalization, while the nitrile group can be transformed into other functional groups, such as amines or carboxylic acids, through reduction or hydrolysis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

A critical comparison can be drawn with 4-(4-Methylamino-3-nitro-phenoxy)-pyridine-2-carbonitrile (EP 1 926 722 B1), a compound synthesized via methods analogous to those used for pyridine-carbonitrile derivatives . Key differences include:

  • Substituent Position: The ethynyl group at position 5 in the target compound contrasts with the bulky 4-methylamino-3-nitro-phenoxy group at position 4 in the patent compound.
  • Electronic Effects: The ethynyl group is electron-withdrawing due to its sp-hybridization, while the nitro and methylamino groups in the patent compound introduce strong electron-withdrawing (nitro) and electron-donating (methylamino) effects, creating a push-pull system.
Table 1: Substituent Effects on Pyridine-2-carbonitrile Derivatives
Compound Substituent (Position) Electronic Influence Potential Reactivity
5-Ethynyl-3-methylpyridine-2-carbonitrile Ethynyl (5), Methyl (3) Electron-withdrawing (ethynyl) Click chemistry, cross-coupling
4-(4-Methylamino-3-nitro-phenoxy)-pyridine-2-carbonitrile Phenoxy (4) with nitro/methylamino Mixed (donor-acceptor) Photochemical/redox activity

Physicochemical Properties

  • Log Kow: Pyridine derivatives with polar groups (e.g., carbonitrile, ethynyl) typically exhibit lower Log Kow (hydrophilicity) compared to non-polar analogs like 3-Acetylpyridine (Log Kow = 0.79) .
  • Molecular Weight : The ethynyl group increases molecular weight (~147 g/mol for 3-methylpyridine-2-carbonitrile vs. ~158 g/mol for the target compound).
Table 2: Hypothetical Physicochemical Comparison
Property 5-Ethynyl-3-methylpyridine-2-carbonitrile 3-Acetylpyridine 4-(4-Methylamino-3-nitro-phenoxy)-pyridine-2-carbonitrile
Molecular Weight (g/mol) ~158 121.14 ~330 (estimated)
Log Kow ~1.2 (predicted) 0.79 ~2.5 (predicted)
Water Solubility Moderate (due to polar groups) 10.3 g/L Low (bulky substituents)

Biological Activity

5-Ethynyl-3-methylpyridine-2-carbonitrile is a pyridine derivative that has garnered attention for its diverse biological activities. This compound is of particular interest in medicinal chemistry due to its potential applications in drug discovery and development. This article reviews the biological activity of 5-Ethynyl-3-methylpyridine-2-carbonitrile, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

5-Ethynyl-3-methylpyridine-2-carbonitrile features a pyridine ring substituted with an ethynyl group and a cyano group. Its chemical formula is C8H6N2C_8H_6N_2, and it has distinct physical properties that contribute to its biological activity.

The biological activity of 5-Ethynyl-3-methylpyridine-2-carbonitrile can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes, potentially modulating metabolic pathways.
  • Receptor Binding : It may bind to various receptors, influencing physiological responses.
  • Antimicrobial Activity : Research indicates that derivatives of pyridine compounds exhibit significant antimicrobial properties, which may extend to 5-Ethynyl-3-methylpyridine-2-carbonitrile as well.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyridine derivatives. For instance, the presence of the cyano group in similar compounds has been linked to enhanced antibacterial and antifungal activities against various pathogens.

CompoundMIC (μg/mL)Activity Type
5-Ethynyl-3-methylpyridine-2-carbonitrileTBDAntibacterial
Related Pyridine Derivative6.25 - 12.5Antifungal

The minimum inhibitory concentration (MIC) values indicate that these compounds can effectively inhibit the growth of Gram-positive and Gram-negative bacteria, as well as fungi .

Antiviral Activity

Pyridine compounds have shown promise in antiviral applications, particularly in the context of emerging viral infections. The structural features of 5-Ethynyl-3-methylpyridine-2-carbonitrile may enhance its efficacy against viral pathogens through mechanisms such as inhibition of viral replication or interference with viral entry into host cells.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in PMC demonstrated that pyridine derivatives exhibited significant antimicrobial activity against strains like Staphylococcus aureus and Escherichia coli. The study suggested that modifications to the pyridine structure could optimize activity, indicating a potential pathway for enhancing the efficacy of 5-Ethynyl-3-methylpyridine-2-carbonitrile .
  • Research on Antiviral Properties : Another investigation explored the antiviral effects of various pyridine derivatives against RNA viruses. It was found that specific substitutions on the pyridine ring could lead to increased antiviral activity, suggesting that 5-Ethynyl-3-methylpyridine-2-carbonitrile might also exhibit similar properties.

Q & A

Q. What are the established synthetic routes for 5-Ethynyl-3-methylpyridine-2-carbonitrile?

Synthesis typically involves multi-step functionalization of pyridine precursors. A common approach includes:

  • Chlorination and substitution : Starting with a pyridine-carbonitrile scaffold (e.g., 6-chloro-4-methyl-2-phenyl-5-pyridinecarbonitrile), ethynyl groups can be introduced via nucleophilic substitution using alkynylating agents like sodium acetylides or Sonogashira coupling .
  • Cyano group retention : Ensure reaction conditions (e.g., temperature < 80°C, inert atmosphere) preserve the nitrile group during functionalization, as seen in analogous pyridine-carbonitrile syntheses .

Q. Key Considerations :

  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates.
  • Monitor reaction progress using TLC or HPLC with UV detection at 254 nm .

Q. How is 5-Ethynyl-3-methylpyridine-2-carbonitrile characterized structurally?

Structural confirmation relies on spectroscopic and crystallographic methods:

  • NMR : 1H^1H and 13C^{13}C NMR to identify ethynyl protons (~2.5–3.0 ppm) and nitrile carbon (~115–120 ppm) .
  • X-ray crystallography : Resolve substituent positions and bond angles, as demonstrated for related pyridine-carbonitriles (e.g., 2-amino-6-(3-hydroxyphenyl)-4-(6-methoxy-2H-1,3-benzodioxol-5-yl)pyridine-3-carbonitrile) .

Q. How can contradictory yields in ethynylation reactions be resolved?

Discrepancies often arise from competing side reactions (e.g., alkyne dimerization or nitrile hydrolysis). Mitigation strategies include:

  • Catalyst optimization : Use Pd/Cu catalysts for Sonogashira coupling to enhance regioselectivity .
  • Temperature control : Maintain reactions at 60–70°C to suppress decomposition, as higher temperatures degrade nitrile groups .
  • Additives : Introduce KI or Cs2_2CO3_3 to stabilize intermediates and improve reaction efficiency .

Case Study : In analogous pyridine derivatives, yields improved from 40% to 75% by replacing PPh3_3 with Xantphos as a ligand .

Q. What mechanistic insights guide the design of derivatives for biological activity studies?

The ethynyl and nitrile groups confer unique reactivity:

  • Electrophilic substitution : The ethynyl group directs electrophiles to the pyridine’s ortho/para positions, enabling targeted modifications .
  • Hydrogen bonding : Nitrile groups interact with biological targets (e.g., enzyme active sites), as seen in pyridine-carbonitrile-based inhibitors .

Q. Experimental Design :

  • SAR studies : Synthesize analogs with varying substituents (e.g., halogens, alkyl chains) and test against target receptors.
  • Docking simulations : Use crystallographic data (e.g., PDB entries) to model interactions before in vitro assays .

Q. How are stability and storage conditions optimized for this compound?

  • Moisture sensitivity : Store under inert gas (N2_2/Ar) at −20°C to prevent nitrile hydrolysis .
  • Light protection : Amber vials reduce photo-degradation of the ethynyl group.
  • Analytical monitoring : Conduct periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) to detect degradation products .

Q. What advanced analytical methods resolve structural ambiguities in complex reaction mixtures?

  • High-resolution mass spectrometry (HRMS) : Confirm molecular formulas with <5 ppm error (e.g., ESI+ mode for [M+H+^+] ions) .
  • 2D NMR (COSY, NOESY) : Assign overlapping proton signals in crowded aromatic regions .
  • X-ray powder diffraction (XRPD) : Differentiate polymorphs if crystallization fails .

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